1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate
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Overview
Description
1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate is a complex organic compound that features an adamantane moiety, a thiophene ring, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of adamantan-1-ylamine with formic acid to form the formamido derivative. This intermediate is then reacted with 2-bromo-1-(thiophen-2-yl)propan-1-one under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The formamido group can be reduced to an amine.
Substitution: The adamantane moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate involves its interaction with specific molecular targets. The adamantane moiety enhances lipophilicity and membrane permeability, allowing the compound to reach intracellular targets. The thiophene ring can interact with aromatic residues in proteins, while the formamido group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)propane-1,2-diamine: A compound with similar adamantane and amine functionalities.
Adamantan-1-yl acrylate: Contains the adamantane moiety but with an acrylate group instead of a thiophene ring.
Uniqueness
1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate is unique due to its combination of the adamantane moiety, thiophene ring, and formamido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H25NO3S |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-(adamantane-1-carbonylamino)propan-2-yl thiophene-2-carboxylate |
InChI |
InChI=1S/C19H25NO3S/c1-12(23-17(21)16-3-2-4-24-16)11-20-18(22)19-8-13-5-14(9-19)7-15(6-13)10-19/h2-4,12-15H,5-11H2,1H3,(H,20,22) |
InChI Key |
BPMYDRULYJYLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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